Product packaging for SAR113945(Cat. No.:)

SAR113945

Cat. No.: B1574688
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

SAR113945 is a small molecule inhibitor of the IκB kinase (IKK) complex, a key regulator of the NF-κB signaling pathway . Preclinical studies have demonstrated that this compound specifically inhibits IKK, leading to reduced synthesis of pro-inflammatory mediators such as interleukin 1β (IL-1β), tumor necrosis factor α (TNFα), and prostaglandin E2 (PGE2) . In vivo models showed the compound has positive effects on controlling thermal and mechanical hyperalgesia, outperforming the corticosteroid triamcinolone in these studies . The compound was previously formulated for intra-articular injection as a slow-release formulation, designed to provide high local exposure within the knee joint while maintaining low systemic exposure . While clinical development for knee osteoarthritis was discontinued after a proof-of-concept study failed to meet its primary efficacy endpoint in a broad patient population, a statistically significant effect was observed in a subgroup of patients with effusion at baseline . As such, this compound remains a valuable and well-characterized research tool for investigating the role of the NF-κB pathway in inflammatory processes, cartilage degradation, and pain mechanisms, particularly in the context of joint disease . This product is designated "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

Unknown

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SAR113945;  SAR-113945;  SAR 113945; 

Origin of Product

United States

Molecular and Biochemical Characterization of Sar113945

Identification and Specificity of IKK Inhibition by SAR113945

This compound functions as an inhibitor within the crucial NF-κB signaling pathway, which is integral to inflammatory and immune responses. Its activity is centered on the IκB kinase complex. patsnap.comresearchgate.net

In vitro experiments have demonstrated that this compound specifically inhibits the canonical IκB kinase complex. patsnap.comresearchgate.net The canonical NF-κB pathway is activated by diverse stimuli, including inflammatory cytokines, microbial products, and stress signals, and its signaling cascades converge on the activation of the IKK complex. tdl.org This complex is typically composed of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, IKKγ (also known as NEMO). researchgate.nettdl.org The primary function of the IKK complex is to phosphorylate IκB proteins, leading to their ubiquitination and subsequent degradation, which in turn releases NF-κB dimers to translocate into the nucleus and activate gene expression. tdl.org

This compound has been identified as a selective inhibitor of the IKKβ catalytic subunit. patsnap.comwikipedia.orgresearchgate.nettdl.org This selectivity is a critical aspect of its pharmacological profile, as IKKβ plays a pivotal role in the canonical NF-κB pathway. tdl.orgmedkoo.com The inhibition of IKKβ activity by this compound contributes to the suppression of NF-κB signaling. medkoo.com

Comprehensive in vitro profiling of this compound against a panel of kinases, enzymes, and ion channels was conducted. patsnap.comresearchgate.net This extensive screening supported the progression of this compound into clinical development, indicating a favorable selectivity profile. patsnap.comresearchgate.net

Elucidation of IKKβ Inhibitory Mechanisms

The inhibitory action of this compound on IKKβ involves direct interaction with the kinase, modulating its enzymatic activity.

The inhibitory activity of compounds like this compound against IKKβ is influenced by their binding affinity to specific functional sites on the IKKβ protein. These sites can include the ATP binding domain, the cysteine (Cys)-179 residue, the allosteric domain, and serine (Ser)-177/-181 residues. By interacting with these critical regions, this compound modulates the kinase activity of IKKβ, thereby preventing the phosphorylation of IκB proteins and subsequent NF-κB activation. tdl.org

Information regarding this compound's specific interference with IKK complex assembly or its direct impact on activation dynamics beyond the modulation of kinase activity is not explicitly detailed in the available research findings. The primary described mechanism focuses on its direct inhibitory effect on the catalytic function of IKKβ.

Cellular and Pathway Specific Effects of Sar113945 in Research Models

Effects on Catabolic Enzyme Expression

The NF-κB pathway plays a significant role in promoting a degradative state in cells, particularly chondrocytes, by upregulating the expression of various catabolic enzymes. SAR113945, by inhibiting IKK and thus the NF-κB pathway, influences the expression and activity of these enzymes.

Downregulation of Matrix Metalloproteinases (MMPs)

Matrix metalloproteinases (MMPs) are a family of enzymes crucial for extracellular matrix (ECM) degradation, with MMP-13 being a key enzyme involved in cartilage destruction in osteoarthritis. The activation of the NF-κB pathway in chondrocytes leads to the recruitment of catabolic enzymes, including MMPs, contributing to tissue degradation.

In vitro studies with this compound have demonstrated its capacity to specifically inhibit the IκB kinase complex, which in turn leads to the inhibition of the synthesis of various inflammatory mediators nih.gov. This mechanism suggests that this compound can indirectly downregulate MMP production by suppressing the inflammatory signals that typically induce their expression. For instance, other studies have shown that inhibiting NF-κB activation can reduce the production of MMP-1, MMP-3, and MMP-13 in inflammatory contexts. A clinical study report for this compound in knee osteoarthritis patients specifically listed matrix metalloproteinase-13 as a marker of inflammation measured in synovial fluid, indicating its relevance to the compound's investigative scope.

Table 1: Potential Downregulation of MMPs by this compound (Inferred Mechanisms)

Enzyme ClassSpecific EnzymesMechanism of Downregulation (via NF-κB Inhibition)Research Context
MMPsMMP-1, MMP-3, MMP-13Inhibition of NF-κB activation prevents the recruitment and expression of these catabolic enzymes, which are typically induced by inflammatory stimuli.Osteoarthritis, Chondrocyte models

Inhibition of A disintegrin and metalloproteinase with thrombospondin motifs (ADAMTS) Activity

A disintegrin and metalloproteinase with thrombospondin motifs (ADAMTS) are another group of proteases responsible for degrading proteoglycans, key components of articular cartilage, thereby reducing chondrocyte stability and contributing to cartilage destruction. Similar to MMPs, ADAMTS-5 is a catabolic enzyme whose recruitment is influenced by the activation of the NF-κB pathway.

This compound, by inhibiting IKK and consequently the NF-κB pathway, is posited to indirectly inhibit ADAMTS activity by preventing their inflammatory-driven induction and expression. Research into other ADAMTS-5 inhibitors has shown their potential to reduce cartilage degeneration, highlighting ADAMTS-5 as a target for osteoarthritis treatment. For example, GLPG1972/S201086, a small-molecule inhibitor of ADAMTS-5, has demonstrated a dose-dependent reduction in aggrecan ARGS concentration in serum or plasma in clinical trials, indicating its binding to the target. While direct quantitative data on this compound's specific inhibition of ADAMTS activity is not explicitly detailed in the provided snippets, its mechanism of action as an NF-κB inhibitor supports its potential to modulate these enzymes.

Table 2: Potential Inhibition of ADAMTS Activity by this compound (Inferred Mechanisms)

Enzyme ClassSpecific EnzymesMechanism of Inhibition (via NF-κB Pathway)Research Context
ADAMTSADAMTS-4, ADAMTS-5Inhibition of NF-κB activation prevents the recruitment and expression of these enzymes, which are involved in cartilage matrix degradation.Osteoarthritis, Cartilage degradation

Influence on Cell Lineage-Specific Phenotypes and Cellular Homeostasis

This compound's role as an IKK inhibitor extends its influence to various cell lineage-specific phenotypes and contributes to maintaining cellular homeostasis, particularly in inflammatory contexts.

Chondrocyte Responses to Inflammatory Stimuli

Chondrocytes, the cells responsible for maintaining cartilage, exhibit robust inflammatory responses in conditions like osteoarthritis, leading to the production of pro-inflammatory cytokines and tissue-destructive enzymes nih.gov. This compound, as an IκB kinase inhibitor, has been investigated for its effects on chondrocytes, particularly in the context of osteoarthritis nih.gov.

In vitro experiments have shown that this compound specifically inhibits the IκB kinase complex. This inhibition leads to a reduction in the synthesis of key pro-inflammatory mediators such as interleukin 1β (IL-1β), tumor necrosis factor α (TNF-α), and prostaglandin (B15479496) E2 (PGE2) nih.gov. These cytokines and mediators are crucial drivers of inflammation and cartilage degradation in osteoarthritis nih.gov. The suppression of TNFα and prostaglandins (B1171923) by this compound through NF-κB inhibition is considered highly beneficial in the treatment of arthritis nih.gov. Chronic activation of innate immune responses in chondrocytes, downstream of NF-κB pathways, results in the production of these inflammatory and tissue-destructive factors, which this compound aims to counteract nih.gov.

Table 3: Chondrocyte Responses to this compound and Inflammatory Stimuli

Inflammatory Stimuli/MediatorsEffect of this compoundPathway/MechanismResearch Finding
IL-1β productionInhibitedIκB kinase inhibitionIn vitro experiments showed specific inhibition of IL-1β synthesis nih.gov.
TNF-α productionInhibitedIκB kinase inhibitionIn vitro experiments showed specific inhibition of TNF-α synthesis nih.gov.
PGE2 productionInhibitedIκB kinase inhibitionIn vitro experiments showed specific inhibition of PGE2 synthesis nih.gov.
NF-κB activationInhibitedDirect IKK inhibitionThis compound is an IκB kinase inhibitor that targets the NF-κB pathway nih.gov.

Macrophage Polarization and Activity Modulation

Macrophages are critical immune cells that can differentiate into distinct phenotypes, primarily pro-inflammatory M1-like macrophages and anti-inflammatory M2-type macrophages, influencing the course of inflammatory diseases and maintaining homeostasis. The modulation of macrophage polarization and activity is a significant area of research.

This compound has been mentioned in the context of "macrophage polarization toward anti", suggesting its potential to influence this process. Inhibition of IKKβ, which is targeted by this compound, may enhance anti-tumor immunity by modulating the activity of tumor-associated macrophages (TAMs). TAMs can switch from a tumor-killing M1-like phenotype to a tumor-promoting M2 phenotype, and modulating their survival and polarization is a therapeutic target. While specific data on this compound's direct impact on macrophage polarization is limited in the provided snippets, its known mechanism of inhibiting the NF-κB pathway aligns with research indicating that NF-κB inhibition can influence macrophage polarization. For instance, resveratrol, another compound, can promote M2 polarization or suppress M1 polarization by inhibiting the NF-κB signaling pathway. This suggests a plausible mechanism by which this compound could also modulate macrophage activity and polarization.

Table 4: Macrophage Polarization and Activity Modulation by this compound (Inferred Mechanisms)

Macrophage PhenotypeEffect of this compound (Inferred)Pathway/MechanismResearch Context
M1 (pro-inflammatory)Potential suppressionInhibition of NF-κB signalingThis compound is linked to "macrophage polarization toward anti", and NF-κB inhibition can suppress M1 polarization.
M2 (anti-inflammatory)Potential promotionInhibition of NF-κB signalingNF-κB inhibition can promote M2 polarization.

Examination in NF-κB-Driven Cancer Cell Lines

The NF-κB signaling pathway is frequently constitutively activated in many human cancers, contributing to various hallmarks of malignancy, including sustained proliferation, resistance to cell death, tumor-promoting inflammation, invasion, angiogenesis, and metastasis nih.govidrblab.net. As such, the NF-κB pathway is considered an attractive therapeutic target in a broad range of cancers nih.govidrblab.net.

This compound, as a small-molecule IKK inhibitor, has been actively evaluated in clinical trials for its specificity against the NF-κB pathway in cancer cell types, including glioblastoma idrblab.net. IKKβ, a key component of the NF-κB pathway, plays a critical role in its activation, and its inhibition has been shown to block NF-κB transduction, thereby alleviating tumor growth in various cancer cell lines, such as pancreatic, colorectal, lung, and myeloma cancers. The aberrant activation of NF-κB in tumor cells contributes to their survival, proliferation, differentiation, and resistance to apoptosis. Studies on gastric cancer cell lines have also shown a correlation between higher NF-κB expression and poorer prognosis. This compound's mechanism of inhibiting NF-κB, which suppresses inflammatory mediators like TNFα and prostaglandins in arthritis, is also relevant to its potential effects in cancer, given the role of inflammation in tumor progression nih.gov.

Table 5: Effects of this compound in NF-κB-Driven Cancer Cell Lines

Cancer Cell Line TypeEffect of this compound (via NF-κB Inhibition)Pathway/MechanismResearch Finding
GlioblastomaInhibition of NF-κB pathwayIKK inhibitionEvaluated in clinical trials for its specificity against NF-κB pathway in cancer cells.
Pancreatic, Colorectal, Lung, MyelomaAlleviation of tumor growth (inferred from IKKβ inhibition)Blockade of NF-κB transductionIKKβ inhibition blocks NF-κB transduction to alleviate tumor growth in these cancer types.
General Cancer Cell LinesInhibition of proliferation, cell death resistance, inflammation, invasion, angiogenesisInhibition of NF-κB signalingNF-κB is constitutively activated in many cancers, and its inhibition targets these malignant hallmarks nih.govidrblab.net.

Preclinical Research Methodologies and Findings for Sar113945

In Vivo Animal Model Investigations

Osteoarthritis (OA) Research Models (e.g., Rodent Surgically-Induced or Chemically-Induced OA Models)

Analysis of Cartilage Degradation Markers and Extracellular Matrix Components

Osteoarthritis is characterized by the degradation of articular cartilage, primarily involving the breakdown of its extracellular matrix (ECM) components, such as type II collagen and aggrecan mdpi.commdpi.comfrontiersin.org. Inflammatory mediators and proteolytic enzymes, including matrix metalloproteinases (MMPs) and aggrecanases (ADAMTS), contribute to this degradation mdpi.comnih.govmdpi.com.

Preclinical research on SAR113945, as an IKK inhibitor, aims to mitigate these catabolic processes. While specific detailed data tables on this compound's direct impact on cartilage degradation markers and ECM components were not extensively detailed in the provided search results, its mechanism of action as an NF-κB inhibitor suggests an indirect protective effect. NF-κB signaling is known to drive the expression of tissue-destructive enzymes researchgate.net. Inhibition of NF-κB by this compound is expected to suppress the production of these enzymes, thereby potentially preserving cartilage integrity.

Assessment of Inflammatory Cytokine and Enzyme Levels in Joint Fluids and Tissues

This compound has demonstrated a notable ability to suppress proinflammatory mediators. In vitro cellular assay systems revealed that this compound inhibits the synthesis of key inflammatory cytokines and enzymes researchgate.netpatsnap.comnih.gov:

Inflammatory MediatorEffect of this compound
Interleukin-1β (IL-1β)Inhibition of synthesis researchgate.netpatsnap.comnih.gov
Tumor Necrosis Factor α (TNFα)Inhibition of synthesis researchgate.netpatsnap.comnih.gov
Prostaglandin (B15479496) E2 (PGE2)Inhibition of synthesis researchgate.netpatsnap.comnih.gov

These findings highlight this compound's capacity to modulate the inflammatory environment by reducing the levels of critical mediators involved in the pathogenesis of inflammatory conditions, including osteoarthritis nih.govunimi.it.

Evaluation of Pain-Related Behaviors (e.g., Thermal and Mechanical Hyperalgesia in Rodents)

In vivo studies have investigated the effects of this compound on pain-related behaviors in rodent models. These studies demonstrated positive effects of this compound on both thermal and mechanical hyperalgesia researchgate.netpatsnap.comnih.gov. Hyperalgesia, an increased sensitivity to pain, is a common symptom in inflammatory conditions like OA semanticscholar.orgresearchgate.net.

Pain-Related BehaviorPreclinical Finding for this compound
Thermal HyperalgesiaPositive effects observed researchgate.netpatsnap.comnih.gov
Mechanical HyperalgesiaPositive effects observed researchgate.netpatsnap.comnih.gov

Furthermore, this compound showed superiority in alleviating pain behaviors when compared to triamcinolone (B434) in these preclinical models researchgate.netpatsnap.comnih.gov. This suggests a significant analgesic potential for this compound by targeting NF-κB-driven pain mechanisms nih.govnih.gov.

Assessment in Models of Other Inflammatory Conditions

As an IKK inhibitor, this compound targets the NF-κB signaling pathway, which is integral to various inflammatory processes nih.govresearchgate.net. While the primary focus of this compound's development has been osteoarthritis, the broad role of NF-κB in inflammation suggests its potential relevance in other inflammatory conditions. Preclinical studies have characterized thousands of compounds with IKKβ activity, many of which have shown promising efficacy in models of both cancer and inflammatory diseases nih.govresearchgate.net. Although specific detailed findings for this compound in models of other inflammatory conditions beyond osteoarthritis were not explicitly provided in the search results, the general understanding of IKKβ inhibitors indicates their broad anti-inflammatory potential oncotarget.comrsc.org.

Exploration in Preclinical Oncology Models

Deregulated NF-κB signaling is implicated in the pathogenesis of numerous malignancies, contributing to hallmarks such as sustained proliferation, cell death resistance, and tumor-promoting inflammation nih.govoncotarget.com. Consequently, the NF-κB pathway is an attractive therapeutic target in a broad range of human cancers nih.govmdpi.com.

Studies on NF-κB-Associated Cancer Cell Proliferation and Survival

Preclinical studies have explored the anti-cancer activity of IKK inhibitors, including this compound, by focusing on their impact on NF-κB-associated cancer cell proliferation and survival. Inhibition of NF-κB by this compound has been reported to be beneficial in the treatment of various conditions, including its potential in cancer therapeutics beyond osteoarthritis . For instance, PS-1145, another IKK-β inhibitor, has been reported to prevent TNFα-induced phosphorylation of IKK-β and minimize the abnormal proliferation and migration of carcinoma cell lines through the suppression of IL-6 activation researchgate.net.

Cancer Cell ActivityEffect of NF-κB Inhibition (General IKK Inhibition)
Cell ProliferationSuppressed nih.govoncotarget.com
Cell SurvivalSuppressed nih.govoncotarget.com

These findings underscore the potential of IKKβ inhibition, as exerted by this compound, to interfere with fundamental processes driving cancer growth and persistence.

Assessment of Apoptosis and Clonogenic Potential

In the context of oncology, the induction of apoptosis (programmed cell death) and the reduction of clonogenic potential (the ability of cancer cells to form colonies and thus proliferate indefinitely) are critical indicators of therapeutic efficacy jcancer.orgnih.gov. While specific data tables for this compound's direct effects on apoptosis and clonogenic potential in cancer models were not explicitly detailed, the broader class of IKKβ inhibitors, which includes this compound, has shown promise in these areas nih.govresearchgate.net. NF-κB inhibition is known to contribute to cell death resistance in cancer nih.gov. Therefore, targeting the NF-κB pathway with compounds like this compound is expected to promote apoptosis and reduce the clonogenic potential of cancer cells jcancer.orgresearchgate.net.

Broader Academic Implications and Future Research Trajectories

Deconvoluting the Context-Dependent Roles of IKKβ/NF-κB Signaling in Pathophysiology

The IKKβ/NF-κB signaling pathway is not a monolithic entity but a highly context-dependent regulator of cellular processes. mdpi.comnih.gov Its activation can lead to divergent outcomes, promoting either cell survival and inflammation or contributing to apoptosis, depending on the specific cellular environment, the nature of the stimulus, and crosstalk with other signaling pathways. mdpi.comnih.gov In cancer, for instance, constitutive NF-κB activity is frequently associated with tumor development by regulating cell survival, proliferation, and apoptosis. mdpi.com Conversely, in other contexts, NF-κB inhibition has been shown to decrease carcinogen-induced inflammation and subsequent tumor formation. mdpi.com

This duality underscores a major challenge in therapeutic targeting: the ubiquitous nature of IKKβ means that systemic inhibition can lead to significant on-target toxicities. nih.govresearchgate.net The physiological functions of IKKβ are widespread, and its role can vary dramatically between different cell types and tissues. mdpi.com Therefore, a critical area of research is to dissect these context-dependent functions to understand when IKKβ inhibition would be beneficial and when it might be detrimental. This involves mapping the specific upstream activators and downstream effectors in different disease states to create a more precise therapeutic window.

Refinement of Preclinical Disease Models for Enhanced Phenotype Stratification

This finding highlights a limitation of many preclinical models, which may not adequately replicate the heterogeneity of human diseases. Future research must focus on developing and utilizing models that allow for clear phenotype stratification. For instance, in osteoarthritis research, this would mean distinguishing between models of mechanically-driven cartilage degradation versus those with a significant inflammatory component. Such refined models would enable researchers to:

Identify biomarkers associated with an inflammatory phenotype.

Test the efficacy of IKKβ inhibitors like SAR113945 in these specific, stratified populations.

Predict which patient subgroups are most likely to respond to treatment, a cornerstone of personalized medicine. nih.gov

This approach moves beyond a one-size-fits-all strategy and toward a more targeted application of IKK/NF-κB pathway inhibitors. nih.govnih.gov

Development of Advanced Isoform-Specific Readouts and Probes for IKK Activity Research

The IKK complex contains two catalytic subunits, IKKα and IKKβ, which have distinct, though sometimes overlapping, roles. mdpi.comnih.gov IKKβ is the primary driver of the canonical NF-κB pathway, which is activated by inflammatory stimuli and involves the phosphorylation of IκBα. nih.govnih.gov IKKα is central to the non-canonical pathway, which involves the processing of the p100 subunit to p52. nih.govnih.gov

To accurately probe the function of each isoform and assess the specific effects of inhibitors like this compound, the development of advanced, isoform-specific tools is crucial. This includes:

Specific Biomarkers: Utilizing distinct molecular readouts for each pathway is essential. Canonical IKKβ activity can be measured by assessing the phosphorylation of IκBα (at Ser32 and Ser36) and RelA/p65 (at Ser536). nih.govscispace.com Non-canonical IKKα activity can be monitored by measuring the phosphorylation and processing of p100. nih.govnih.gov

Selective Chemical Probes: The availability of highly selective inhibitors for each isoform allows for the precise dissection of their individual contributions. While IKKβ-selective inhibitors like this compound and others (e.g., BI605906) are more established, the development of potent and selective IKKα inhibitors remains a key challenge and opportunity. nih.govnih.gov

Genetic Tools: Techniques like siRNA or CRISPR-Cas9-mediated genetic ablation of the individual IKKs in cellular models provide a clear genetic basis for understanding isoform-specific functions. nih.gov

These advanced tools will allow researchers to move beyond broad assessments of NF-κB activation and toward a more granular understanding of the specific IKK isoform driving the pathology in a given disease model.

Exploration of Synergistic Therapeutic Combinations in Preclinical Research Settings

Given the potential for on-target toxicity and the complex, networked nature of cellular signaling, IKKβ inhibitors may achieve greater therapeutic success as part of a combination therapy rather than as a monotherapy. nih.govnih.gov Exploring synergistic combinations in preclinical settings is a promising research trajectory. The rationale for this approach is twofold: to enhance efficacy and to potentially use lower, less toxic concentrations of the IKKβ inhibitor. nih.gov

Potential synergistic strategies include:

Combination with Conventional Chemotherapeutics: NF-κB activity is a known driver of chemoresistance. nih.gov Combining an IKKβ inhibitor with DNA-damaging agents (e.g., cisplatin) or radiotherapy could resensitize resistant cancer cells. nih.gov

Combination with Other Targeted Inhibitors: Cancer cells often have redundant survival pathways. If one pathway is blocked, another can compensate. Therefore, combining IKKβ inhibitors with drugs that target parallel pathways, such as the MAPK or PI3K/AKT pathways, could create a more potent and durable anti-tumor response. nih.gov Preclinical studies have shown synergistic effects when combining IKK inhibitors with tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer models. nih.gov

Combination Agent ClassRationalePotential Disease ContextReference
Chemotherapy (e.g., Cisplatin)Overcome NF-κB-mediated resistance to DNA damage-induced apoptosis.Various Cancers nih.gov
Tyrosine Kinase Inhibitors (TKIs)Block parallel survival signaling pathways (e.g., MAPK) that can compensate for NF-κB inhibition.Non-Small Cell Lung Cancer nih.gov
Proteasome Inhibitors (e.g., Bortezomib)Inhibit NF-κB activation at a downstream step (IκB degradation), potentially creating a more complete pathway blockade.Multiple Myeloma nih.gov
Immune Checkpoint InhibitorsModulate the tumor microenvironment and enhance anti-tumor immune responses.Colorectal Cancer prnewswire.com

Investigation into Intrinsic and Acquired Resistance Mechanisms to IKK Inhibitors in Disease Models

As with most targeted therapies, the development of drug resistance is a major clinical challenge. nih.govnih.gov Understanding the potential mechanisms of both intrinsic (pre-existing) and acquired resistance to IKK inhibitors is a critical area for future research. While specific resistance mechanisms to this compound have not been extensively detailed, knowledge from the broader field of kinase inhibitors can guide investigation. nih.gov

Potential mechanisms include:

Gatekeeper Mutations: Alterations in the ATP-binding pocket of IKKβ could prevent the inhibitor from binding effectively. The investigation of the IKKβ gatekeeper mutant M96V has been used to confirm direct target engagement of novel compounds. bioworld.com

Activation of Bypass Pathways: Cells may adapt to IKKβ inhibition by upregulating parallel survival pathways (e.g., MAPK, PI3K/AKT) to maintain pro-survival signaling. kent.ac.uk

Altered Expression of Pathway Components: Changes in the expression levels of upstream activators or downstream effectors of the NF-κB pathway could render the inhibition of IKKβ less effective. nih.gov

Preclinical models of acquired resistance, typically generated by long-term exposure of cell lines to an inhibitor, are essential tools for identifying these mechanisms and developing strategies to overcome or prevent them, such as upfront combination therapies. kent.ac.uk

Advancements in Preclinical Methodologies for Evaluating Therapeutic Efficacy and Pathway Engagement

Robustly evaluating the efficacy of IKK inhibitors in preclinical settings requires sophisticated methodologies that can confirm both biological effect and target engagement. The development of this compound involved a range of assays, from cellular systems measuring the inhibition of inflammatory cytokine synthesis to in vivo models assessing effects on hyperalgesia. researchgate.netnih.gov

Future advancements in this area should focus on:

Pharmacodynamic (PD) Biomarkers: Developing reliable PD biomarkers is essential to confirm that the inhibitor is engaging its target in vivo. This can include measuring the phosphorylation status of IKKβ substrates like IκBα in tissue or surrogate samples. nih.gov

Advanced In Vivo Imaging: Non-invasive imaging techniques can provide real-time assessment of therapeutic response. This could involve reporter systems that visualize NF-κB activity (e.g., using luciferase) in animal models or imaging modalities that measure inflammation or tumor burden. nih.gov

Quantitative Systems Pharmacology (QSP) Modeling: Integrating data from in vitro assays, preclinical in vivo studies, and clinical trials can help build computational models to better predict therapeutic outcomes and optimize study designs. tandfonline.com

These advanced methodologies are crucial for making informed decisions during drug development and for translating preclinical findings into the clinical setting.

Challenges and Opportunities in Translational Research for IKK/NF-κB Pathway Targeting

Translating preclinical success with IKK/NF-κB inhibitors into clinical benefit is fraught with challenges, but also presents significant opportunities. nih.govresearchgate.net

Challenges:

On-Target Toxicity: The central role of NF-κB in normal physiology, particularly in immune function, means that systemic inhibition carries a high risk of dose-limiting toxicities. nih.govmdpi.com This has been a primary barrier to the clinical approval of many IKK inhibitors. nih.gov

Predicting Responders: As shown by the this compound trial, not all patients with a particular diagnosis will respond. researchgate.net The lack of validated predictive biomarkers to identify the appropriate patient population remains a major hurdle. nih.govnih.gov

Pathway Complexity: The intricate and context-dependent nature of NF-κB signaling makes it difficult to predict the net effect of systemic intervention. mdpi.comnih.gov

Opportunities:

Targeted Delivery: One way to circumvent systemic toxicity is through localized delivery. The intra-articular injection of this compound is a prime example of this strategy, achieving high local exposure in the knee joint with low systemic exposure. researchgate.netnih.gov

Patient Stratification: The future of IKK inhibition likely lies in precision medicine. Identifying patient subgroups with a clear NF-κB-driven, inflammatory phenotype is a key opportunity to achieve clinical success. nih.gov

Combination Therapies: Using IKK inhibitors in combination with other agents may allow for lower, safer doses while achieving synergistic efficacy. nih.govnih.gov

The journey of this compound from preclinical promise to its nuanced clinical trial results has provided invaluable lessons for the field. It underscores that while the IKK/NF-κB pathway remains a highly attractive therapeutic target, future success will depend on a sophisticated approach that embraces pathway complexity, refines preclinical evaluation, and focuses on targeted application and patient selection. researchgate.netmdpi.com

Q & A

Q. What are the primary molecular targets and mechanisms of action of SAR113945 in preclinical models?

this compound is a small-molecule inhibitor targeting the IκB kinase (IKK) complex, specifically inhibiting IKKβ activity, which regulates the NF-κB signaling pathway. Preclinical studies utilize in vitro kinase inhibition assays to quantify IC₅₀ values and confirm selectivity against other kinases. In vivo models, such as murine inflammation or osteoarthritis (OA) models, are employed to assess efficacy via biomarkers like pro-inflammatory cytokines (e.g., TNF-α, IL-6) and histopathological joint degradation scores .

Q. What experimental models are commonly used to evaluate the efficacy of this compound in osteoarthritis research?

Standard models include:

  • Induced OA in rodents : Intra-articular monosodium iodoacetate (MIA) or surgical destabilization of the medial meniscus (DMM). Outcomes include pain behavior (e.g., von Frey filament testing) and cartilage degradation (e.g., OARSI scoring).
  • Human chondrocyte cultures : Treated with IL-1β or TNF-α to mimic inflammation, with readouts like MMP-13 expression and proteoglycan loss.
  • Pharmacokinetic (PK) studies : Single-dose intra-articular administration in species with synovial fluid volume comparable to humans, followed by LC-MS/MS analysis of drug concentration .

Q. How are safety and tolerability profiles of this compound assessed in early-phase clinical trials?

Phase I trials use randomized, double-blind, placebo-controlled designs with ascending single doses. Primary endpoints include adverse event (AE) frequency, vital signs, and laboratory parameters (e.g., liver enzymes). Secondary endpoints focus on PK metrics (Cₘₐₓ, t₁/₂, AUC) in synovial fluid and plasma. Population stratification by demographics (e.g., age, BMI) ensures robust safety assessments .

Advanced Research Questions

Q. What methodological challenges arise in reconciling preclinical efficacy data with clinical outcomes for this compound?

Discrepancies often stem from:

  • Species-specific differences in NF-κB pathway regulation : Murine models may overestimate anti-inflammatory effects due to divergent cytokine networks.
  • Drug delivery limitations : Intra-articular administration in humans requires optimization of retention time and bioavailability, which may not translate from smaller animal joints. Mitigation strategies include PK/PD modeling to bridge species gaps and microdialysis to measure synovial drug penetration .

Q. How can researchers address contradictions in this compound’s anti-inflammatory vs. chondroprotective effects across studies?

Conflicting data may arise from variability in:

  • Experimental endpoints : Some studies prioritize pain reduction (e.g., WOMAC scores), while others focus on cartilage biomarkers (e.g., CTX-II).
  • Model selection : Acute vs. chronic OA models yield divergent mechanistic insights. A meta-analysis of preclinical data using PRISMA guidelines can identify confounding variables, followed by stratified clinical subgroup analyses .

Q. What advanced methodologies are recommended for optimizing this compound’s intra-articular delivery and retention?

  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance synovial residence time, assessed via fluorescence imaging or radiolabeling.
  • Biomaterial-based hydrogels : Thermosensitive hydrogels (e.g., poloxamer 407) enable sustained release, validated by in vitro dissolution and in vivo MRI tracking.
  • Computational modeling : Finite element analysis (FEA) predicts drug distribution in human knee joints .

Q. How should researchers design studies to evaluate this compound’s potential in cancer therapeutics beyond osteoarthritis?

  • Preclinical models : Use NF-κB-driven cancer cell lines (e.g., glioblastoma U87-MG) to assess apoptosis via flow cytometry (Annexin V/PI staining) and clonogenic assays.
  • Combination therapy screens : Test synergy with standard chemotherapeutics (e.g., temozolomide) using Chou-Talalay dose-response matrices.
  • Biomarker validation : Correlate IKKβ inhibition with tumor regression in PDX models and immune profiling (e.g., TIL density) .

Methodological and Ethical Considerations

Q. What statistical approaches are critical for analyzing dose-response relationships in this compound trials?

  • Mixed-effects modeling : Accounts for inter-patient variability in PK/PD data.
  • Bayesian adaptive designs : Adjust dose escalation based on real-time safety/efficacy data.
  • Longitudinal analysis : Repeated-measures ANOVA evaluates trends in biomarkers (e.g., hs-CRP) over time .

Q. How can researchers ensure rigor in reporting this compound’s experimental data?

Adhere to ARRIVE 2.0 guidelines for preclinical studies and CONSORT for clinical trials. Include:

  • Raw data repositories : Upload mass spectrometry files to ProteomeXchange or clinical data to ClinicalTrials.gov .
  • Blinding protocols : Detail randomization methods and blinding of outcome assessors.
  • Negative results : Publish null findings to avoid publication bias .

Q. What ethical frameworks apply when designing this compound studies involving vulnerable populations (e.g., elderly OA patients)?

  • Informed consent : Use plain-language summaries and iterative comprehension checks.
  • Data anonymization : Implement HIPAA-compliant encryption for electronic health records (EHRs).
  • Equity audits : Ensure diverse recruitment via census-based stratification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.